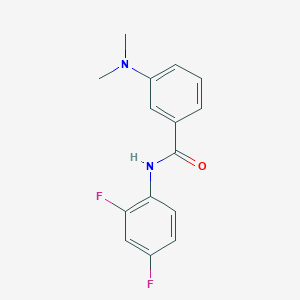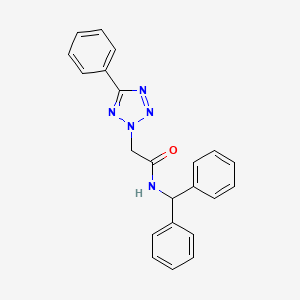![molecular formula C16H13BrN2O5 B3512098 Methyl 3-[(4-bromo-3-methylanilino)carbonyl]-5-nitrobenzoate](/img/structure/B3512098.png)
Methyl 3-[(4-bromo-3-methylanilino)carbonyl]-5-nitrobenzoate
Descripción general
Descripción
Methyl 3-[(4-bromo-3-methylanilino)carbonyl]-5-nitrobenzoate is a complex organic compound with the molecular formula C16H13BrN2O5 and a molecular weight of 393.196 g/mol This compound is known for its unique structural features, which include a brominated aniline moiety and a nitrobenzoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-bromo-3-methylanilino)carbonyl]-5-nitrobenzoate typically involves the reaction of 4-bromo-3-methylaniline with methyl 3,5-dinitrobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(4-bromo-3-methylanilino)carbonyl]-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the aniline moiety can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Coupling: Boronic acids or esters with a palladium catalyst under mild conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Methyl 3-[(4-amino-3-methylanilino)carbonyl]-5-nitrobenzoate.
Coupling: Biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
Methyl 3-[(4-bromo-3-methylanilino)carbonyl]-5-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(4-bromo-3-methylanilino)carbonyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The brominated aniline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The nitrobenzoate ester group may also play a role in the compound’s biological activity by participating in redox reactions or forming reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-[(4-bromo-2-methylanilino)carbonyl]-5-nitrobenzoate
- Methyl 3-[(3-bromoanilino)carbonyl]-5-nitrobenzoate
- Methyl 3-[(2,3-dichloroanilino)carbonyl]-5-nitrobenzoate
Uniqueness
Methyl 3-[(4-bromo-3-methylanilino)carbonyl]-5-nitrobenzoate is unique due to the specific positioning of the bromine and methyl groups on the aniline moiety, which can influence its reactivity and interaction with biological targets
Propiedades
IUPAC Name |
methyl 3-[(4-bromo-3-methylphenyl)carbamoyl]-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O5/c1-9-5-12(3-4-14(9)17)18-15(20)10-6-11(16(21)24-2)8-13(7-10)19(22)23/h3-8H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTDUNUFPADAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B3512027.png)
![N-{3-[(3-nitrodibenzo[b,f]oxepin-1-yl)oxy]phenyl}acetamide](/img/structure/B3512029.png)
![7-methyl-1-(2-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3512036.png)
![8-chloro-1-(4-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3512038.png)
![1-(4-chlorophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3512047.png)
![4-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B3512049.png)
![dimethyl 5-[(4-tert-butylbenzoyl)amino]isophthalate](/img/structure/B3512051.png)

![METHYL 3-[(2,4-DIMETHOXYANILINO)CARBONYL]-5-NITROBENZOATE](/img/structure/B3512070.png)
![Methyl 3-[(2,4-dichlorophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B3512084.png)
![Methyl 3-[(4-bromo-2-methylanilino)carbonyl]-5-nitrobenzoate](/img/structure/B3512091.png)
![N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfamoyl]-4-methoxybenzamide](/img/structure/B3512107.png)

![2-{[5-(2-furyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B3512125.png)
